2-methylpropylN-(azetidin-3-yl)carbamate
CAS No.:
Cat. No.: VC17457100
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 2-methylpropyl N-(azetidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-6(2)5-12-8(11)10-7-3-9-4-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
| Standard InChI Key | MOFZDCHTWZSRNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)NC1CNC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylpropyl N-(azetidin-3-yl)carbamate features a carbamate group (-O-(C=O)-N-) bonded to the nitrogen atom of an azetidine ring (C₃H₆N). The tert-butyl (2-methylpropyl) substituent enhances steric bulk and lipophilicity, influencing its pharmacokinetic profile. The azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity that may enhance receptor-binding specificity compared to larger cyclic amines like piperidine or pyrrolidine .
Key structural parameters include:
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Molecular formula: C₈H₁₆N₂O₂
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Molecular weight: 172.23 g/mol
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Lipophilicity (LogP): Estimated at 1.2–1.8, favoring blood-brain barrier penetration .
The tert-butyl group’s electron-donating effects stabilize the carbamate linkage against hydrolysis, extending the compound’s half-life in physiological environments .
Spectral Characterization
While experimental spectral data for this specific compound are scarce, analogous azetidine-carbamates exhibit characteristic:
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IR spectra: N-H stretch (3300–3400 cm⁻¹), C=O stretch (1680–1750 cm⁻¹), and C-O-C asymmetric stretch (1200–1300 cm⁻¹) .
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NMR: Azetidine protons resonate at δ 3.2–3.8 ppm (¹H), with carbamate carbonyl carbons appearing at δ 155–160 ppm (¹³C) .
Synthetic Methodologies
Carbamate Formation
The synthesis typically involves reacting azetidin-3-amine with tert-butyl chloroformate under Schotten-Baumann conditions:
Bases like triethylamine or pyridine neutralize HCl byproducts, driving the reaction to completion . Yields range from 65–85% after purification via silica gel chromatography.
Azetidine Ring Modifications
Functionalization of the azetidine nitrogen often precedes carbamate installation. For example, Boc-protected intermediates allow selective derivatization at other positions . Strain in the azetidine ring facilitates ring-opening reactions, enabling diversification into aza-spiro compounds or fused bicyclic systems.
Pharmacological Profile
Hypothesized Mechanisms of Action
While direct studies are lacking, structural analogs suggest two primary mechanisms:
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Acetylcholinesterase (AChE) Modulation: Carbamates reversibly inhibit AChE, increasing synaptic acetylcholine levels . Unlike N-methyl carbamates (e.g., carbofuran), the tert-butyl group may reduce acute toxicity while retaining enzyme affinity .
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Neurotransmitter Receptor Interactions: Azetidine derivatives exhibit affinity for NMDA and σ-1 receptors, implicating potential neuroprotective and antipsychotic effects .
Comparative Analysis of Azetidine-Carbamate Derivatives
This table underscores how subtle structural changes markedly alter biological activity. The tert-butyl carbamate in 2-methylpropyl N-(azetidin-3-yl)carbamate may optimize blood-brain barrier permeability relative to smaller substituents .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s lipophilicity and azetidine pharmacophore position it as a candidate for:
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Neurodegenerative diseases: Analogous azetidines reduce amyloid-β aggregation in Alzheimer’s models .
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Epilepsy: 3-Azetidinemethanol derivatives show anticonvulsant efficacy .
Antibacterial Agents
Azetidine-containing compounds inhibit bacterial enoyl-ACP reductase, a target in fatty acid biosynthesis . The carbamate group may enhance target selectivity over human isoforms.
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